(R,S)-Ambrisentan, chemically known as (+)-(2S)-2-[(4,6-dimethylpyrimidin-2-yl)oxy]-3-methoxy-3,3-diphenylpropanoic acid, is a selective endothelin receptor antagonist primarily used in the treatment of pulmonary arterial hypertension. This compound exhibits a high affinity for the endothelin type A receptor, which plays a significant role in vasoconstriction and vascular remodeling. The molecular formula of ambrisentan is CHNO, with a molecular weight of 378.42 g/mol.
Ambrisentan is classified as an endothelin receptor antagonist, specifically targeting the endothelin type A receptor. It is marketed under the brand name Letairis and was developed for oral administration as a once-daily treatment option for patients with pulmonary arterial hypertension. The compound was first approved in the United States in 2007 and has since been recognized for its efficacy and safety profile compared to other treatments for this condition .
The synthesis of (R,S)-ambrisentan involves several key steps:
This method emphasizes achieving high yields and purity, which are critical for pharmaceutical applications.
Ambrisentan undergoes various chemical reactions relevant to its pharmacological activity:
Ambrisentan acts by selectively antagonizing the endothelin type A receptor, which mediates vasoconstriction in pulmonary vascular smooth muscle:
This mechanism contributes to its therapeutic benefits while minimizing side effects associated with non-selective endothelin receptor antagonists.
These properties are crucial for formulating effective pharmaceutical preparations.
Ambrisentan is primarily utilized in clinical settings for:
CAS No.: 31348-80-8
CAS No.: 146764-58-1
CAS No.:
CAS No.: 6801-81-6
CAS No.: 71869-92-6
CAS No.: 2361-24-2